molecular formula C10H8ClFO B12841669 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde CAS No. 83783-51-1

3-Chloro-3-(4-fluorophenyl)methacrylaldehyde

Cat. No.: B12841669
CAS No.: 83783-51-1
M. Wt: 198.62 g/mol
InChI Key: HMNBSALOXVFVGK-YFHOEESVSA-N
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Description

3-Chloro-3-(4-fluorophenyl)methacrylaldehyde is a chemical compound with the molecular formula C10H8ClFO and a molecular weight of 198.62 g/mol It is characterized by the presence of a chloro group, a fluorophenyl group, and a methacrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde typically involves the reaction of 4-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the methacrylaldehyde moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(4-fluorophenyl)methacrylaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-Chloro-3-(4-fluorophenyl)methacrylic acid.

    Reduction: 3-Chloro-3-(4-fluorophenyl)methacryl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3-(4-fluorophenyl)methacrylaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The chloro and fluorophenyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde
  • 3-Chloro-3-(4-bromophenyl)methacrylaldehyde
  • 3-Chloro-3-(4-methylphenyl)methacrylaldehyde

Uniqueness

3-Chloro-3-(4-fluorophenyl)methacrylaldehyde is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interactions with other molecules. The presence of both chloro and fluorophenyl groups makes it a versatile intermediate for various chemical transformations .

Properties

CAS No.

83783-51-1

Molecular Formula

C10H8ClFO

Molecular Weight

198.62 g/mol

IUPAC Name

(Z)-3-chloro-3-(4-fluorophenyl)-2-methylprop-2-enal

InChI

InChI=1S/C10H8ClFO/c1-7(6-13)10(11)8-2-4-9(12)5-3-8/h2-6H,1H3/b10-7-

InChI Key

HMNBSALOXVFVGK-YFHOEESVSA-N

Isomeric SMILES

C/C(=C(\C1=CC=C(C=C1)F)/Cl)/C=O

Canonical SMILES

CC(=C(C1=CC=C(C=C1)F)Cl)C=O

Origin of Product

United States

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